molecular formula C20H24N2O4 B1180813 Vallesamine N-oxide CAS No. 126594-73-8

Vallesamine N-oxide

Cat. No.: B1180813
CAS No.: 126594-73-8
M. Wt: 356.4 g/mol
InChI Key: CWLUMLLPZBYHMO-UHFFFAOYSA-N
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Description

Vallesamine N-oxide is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Complex Molecule Synthesis and Structural Analysis

  • Two [7.3.1]azabicyclo-z-3-ene-1,5-diyne Analogues of Dynemicin A

    • This study discusses the crystal structures of complex organic compounds similar in structure to Dynemicin A, highlighting the rigid nature of their azabicyclo[7.3.1]enediyne core. Such research is critical for understanding the conformational properties of complex molecules, which is essential for their potential application in drug design and synthesis (Lynch et al., 1995).
  • Asymmetric Synthesis of Bicyclic Amino Acid Derivatives

    • This paper outlines the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. The asymmetric synthesis of such compounds is vital for the development of novel organic molecules with potential applications in medicinal chemistry and material science (Waldmann & Braun, 1991).
  • Synthesis and Rearrangement Studies

    • Research into the synthesis and rearrangement of complex organic molecules, such as those involving cyclopropanes and azabicyclo structures, provides insights into reaction mechanisms and the stability of novel compounds. These studies are foundational for applying complex organic molecules in various fields, including pharmaceuticals and materials science (Malamidou-Xenikaki & Nicolaides, 1986).

Properties

CAS No.

126594-73-8

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate

InChI

InChI=1S/C20H24N2O4/c1-3-13-10-22(25)9-8-16(13)20(12-23,19(24)26-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3

InChI Key

CWLUMLLPZBYHMO-UHFFFAOYSA-N

SMILES

CC=C1C[N+]2(CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC)[O-]

Canonical SMILES

CC=C1C[N+]2(CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC)[O-]

Appearance

Powder

Origin of Product

United States

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